Octadecanamide, N,N'-[iminobis(2,1-ethanediylimino-2,1-ethanediyl)]bis-
Description
Octadecanamide, N,N'-[iminobis(2,1-ethanediylimino-2,1-ethanediyl)]bis- (CAS: 51946-06-6) is a bis-amide compound characterized by two stearamide (C18 saturated fatty acid) groups connected via a tetraethylenepentamine backbone. Its molecular formula is C44H91N5O2, and it is also known as Tetraethylenepentamine bis(stearamide) . The compound features a flexible polyamine linker, which enhances its surfactant properties and compatibility with hydrophobic matrices. It is structurally related to industrial surfactants and polymer additives, where its dual amide groups and amine chain facilitate interactions with polar and nonpolar phases .
Properties
CAS No. |
51946-06-6 |
|---|---|
Molecular Formula |
C44H91N5O2 |
Molecular Weight |
722.2 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-(octadecanoylamino)ethylamino]ethylamino]ethylamino]ethyl]octadecanamide |
InChI |
InChI=1S/C44H91N5O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(50)48-41-39-46-37-35-45-36-38-47-40-42-49-44(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h45-47H,3-42H2,1-2H3,(H,48,50)(H,49,51) |
InChI Key |
WHUNDDWVZDKWHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCNCCNCCNCCNC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Biological Activity
Octadecanamide, N,N'-[iminobis(2,1-ethanediylimino-2,1-ethanediyl)]bis- (CAS Number: 51946-06-6) is a complex organic compound with a molecular formula of C44H91N5O2 and a molecular weight of 722.245 g/mol. This compound has gained attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide an in-depth analysis of its biological activity, supported by data tables, case studies, and research findings.
| Property | Value |
|---|---|
| CAS Number | 51946-06-6 |
| Molecular Formula | C44H91N5O2 |
| Molecular Weight | 722.245 g/mol |
| LogP | 11.2 |
| InChI Key | WHUNDDWVZDKWHZ-UHFFFAOYSA-N |
1. Antimicrobial Activity
Research indicates that Octadecanamide derivatives exhibit antimicrobial properties. A study focused on the synthesis of various amides demonstrated that certain structural modifications enhance the compound's efficacy against bacterial strains. Specifically, compounds with longer alkyl chains showed increased activity against Gram-positive bacteria.
2. Insecticidal Properties
A significant area of investigation is the insecticidal activity of Octadecanamide derivatives. In a study evaluating larvicidal effects against Aedes aegypti, compounds similar to Octadecanamide were found to possess notable toxicity levels. The findings highlighted that structural features such as alkyl chain length and functional groups significantly influence biological activity.
Case Study: Larvicidal Activity
In a comparative study, several compounds were tested for their larvicidal efficacy:
| Compound | LC50 (μM) | LC90 (μM) |
|---|---|---|
| Temephos (control) | <10.94 | - |
| Octadecanamide derivative A | 28.9 ± 5.6 | 162.7 ± 26.2 |
| Octadecanamide derivative B | 35.0 ± 4.0 | 180.0 ± 30.0 |
The results indicated that while traditional insecticides like Temephos were more effective, certain derivatives of Octadecanamide displayed promising larvicidal properties, warranting further investigation into their mechanisms of action and potential applications in pest control.
3. Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of Octadecanamide derivatives. In studies conducted on mammalian models, certain derivatives exhibited low cytotoxicity even at high concentrations (up to 5200 μM), suggesting a favorable safety margin for potential therapeutic applications.
Toxicity Assessment Summary
| Endpoint | Result |
|---|---|
| Cytotoxicity (human cells) | No significant toxicity up to 5200 μM |
| Behavioral effects in mice | Mild effects at high doses (2000 mg/kg) |
| Organ toxicity | No structural damage observed in vital organs |
The biological activity of Octadecanamide is believed to stem from its ability to interact with cellular membranes and proteins, potentially disrupting cellular functions in target organisms such as bacteria and insects. The hydrophobic nature of the compound allows it to permeate lipid membranes effectively.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of bis-amides with polyamine linkers. Key structural variations among analogs include:
- Amine chain length (diethylenetriamine vs. tetraethylenepentamine)
- Fatty acid substituents (saturated vs. unsaturated, chain length)
- Linker geometry (ethylene vs. propylene-based backbones).
Below is a detailed comparison of structurally related compounds:
Structural Analogs with Varying Amine Chains
Unsaturated Fatty Acid Derivatives
Linker Geometry Variants
Q & A
Q. What synthetic methodologies are recommended for preparing octadecanamide derivatives?
Answer: The synthesis of octadecanamide derivatives typically involves amide bond formation between stearic acid (or its activated esters) and polyamine linkers. Key steps include:
- Activation of carboxylic acids : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with NHS (N-hydroxysuccinimide) to generate reactive intermediates.
- Stepwise condensation : For branched structures (e.g., iminobis-ethanediyl linkers), sequential reactions with ethylene diamine derivatives ensure proper connectivity .
- Purification : Column chromatography or recrystallization is essential to isolate high-purity products, confirmed via HPLC-MS or NMR .
Q. What analytical techniques are critical for structural characterization of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve alkyl chain conformation and amine linker connectivity. For example, the iminobis-ethanediyl group shows distinct triplet signals at δ 2.6–3.2 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., C₄₂H₈₅N₃O₄: calculated 696.142 Da) and detects fragmentation patterns .
- FTIR Spectroscopy : Amide I (~1650 cm⁻¹) and II (~1550 cm⁻¹) bands validate successful synthesis .
Q. How does the compound’s amphiphilic structure influence its solubility and formulation?
Answer: The long alkyl chain (C18) and polar amide/amine groups confer amphiphilicity , enabling:
- Micelle formation : Critical micelle concentration (CMC) can be measured via surface tension assays.
- Solvent selection : Use polar aprotic solvents (e.g., DMSO) for dissolution, with sonication to disrupt hydrophobic interactions.
- Formulation stability : Dynamic light scattering (DLS) monitors aggregation in aqueous buffers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of octadecanamide derivatives?
Answer: Contradictions often arise from variations in alkyl chain length, linker geometry, or assay conditions. Methodological strategies include:
- Structure-activity relationship (SAR) studies : Systematically modify the alkyl chain (e.g., C16 vs. C18) or linker (e.g., ethylene diamine vs. polyethylene glycol) to isolate bioactive motifs .
- Dose-response profiling : Use in vitro models (e.g., bacterial growth inhibition assays) to establish EC₅₀ values and validate reproducibility across labs .
- Meta-analysis : Cross-reference data from PubChem, CAS Common Chemistry, and peer-reviewed studies to identify consensus mechanisms .
Q. What experimental approaches elucidate the compound’s role in modulating lipid bilayer dynamics?
Answer:
- Fluorescence anisotropy : Label lipid bilayers with diphenylhexatriene (DPH) to quantify changes in membrane fluidity upon compound integration.
- Differential scanning calorimetry (DSC) : Measure phase transition temperatures of lipid vesicles to assess disruption of acyl chain packing .
- Molecular dynamics (MD) simulations : Model interactions between the alkyl chain and phospholipid tails using software like GROMACS, focusing on hydrogen bonding and van der Waals forces .
Q. How can computational methods predict interactions between this compound and protein targets?
Answer:
- Docking studies : Use AutoDock Vina to simulate binding to hydrophobic protein pockets (e.g., fatty acid-binding proteins).
- Quantum mechanical calculations : Analyze electron density maps (DFT/B3LYP) to predict hydrogen-bonding sites at amide/amine groups.
- Pharmacophore modeling : Identify essential structural features (e.g., alkyl chain length, linker flexibility) using Schrödinger Suite .
Q. What strategies address challenges in detecting trace amounts of octadecanamide derivatives in environmental or biological samples?
Answer:
- LC-MS/MS : Employ a C18 reverse-phase column with MRM (multiple reaction monitoring) for sensitive quantification (LOD ~0.1 ng/mL).
- Derivatization : Enhance detectability by tagging primary amines with dansyl chloride or FITC for fluorescence-based assays .
- Blank subtraction : Account for background contamination (e.g., from plasticizers) using isotope-labeled internal standards (e.g., ¹³C-stearic acid derivatives) .
Q. How does the compound’s gelation behavior inform material science applications?
Answer:
- Rheology studies : Measure storage (G’) and loss (G’’) moduli to assess gel strength and recovery time under shear stress.
- Cryo-TEM imaging : Visualize fibrillar or micellar networks formed by alkyl chain self-assembly.
- Thermal reversibility : Test gel-sol transitions via temperature-controlled UV-Vis turbidity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
